![molecular formula C11H8N4 B2991770 吡啶并[4,5-b]喹啉-2-胺 CAS No. 582334-02-9](/img/structure/B2991770.png)

吡啶并[4,5-b]喹啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

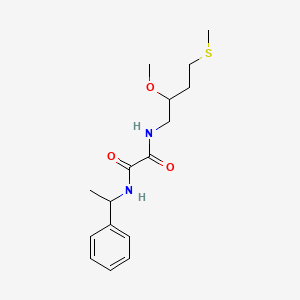

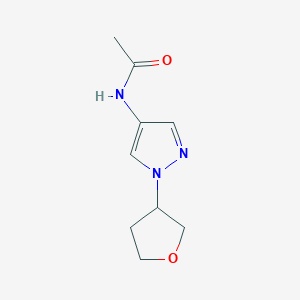

Pyrimido[4,5-b]quinoline is a vital structural motif in medicinal chemistry . It has attracted significant interest due to its diverse biological activities, including anticancer activity . Many derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562, and others .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry . A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines, and aldehydes or from 6-aminouracils, aldehydes, and cyclohexanone derivatives . Recent synthetic strategies and many green chemistry techniques have improved pyrimido[4,5-b]quinolines synthesis over the last twenty years .Molecular Structure Analysis

The structure of all molecules was optimized using DFT B3LYP/6-31G (d) level and compared with the corresponding single-crystal XRD data . The theoretical and experimental geometrical parameters (bond lengths and bond angles) were found to be in good agreement .Chemical Reactions Analysis

The early attempts to synthesize pyrimido[4,5-b]quinoline started in the 1970s, where the resemblance of them to the known biological co-factor flavins motivated the research efforts . Many synthetic strategies appeared and are linked to interesting biological activities .科学研究应用

吡啶并[4,5-b]喹啉的合成

吡啶并[4,5-b]喹啉和硫代吡啶并[4,5-b]喹啉可以分别由 1,3-二芳基巴比妥酸和 1,3-二芳基-2-硫代巴比妥酸合成,通过在多聚磷酸的存在下与邻氨基苯甲酸反应。由于在嘧啶核中引入了各种稠合杂环,这些化合物表现出显着的生物活性和治疗重要性,从而增强了它们的生物活性 (Nandha kumar 等人,2001 年)。

生物学意义

喹啉衍生物作为缓蚀剂

与吡啶并[4,5-b]喹啉具有相似结构的喹啉衍生物以其作为防腐材料的有效性而闻名。它们通过配位键与表面金属原子形成高度稳定的螯合配合物,使其在防止金属腐蚀方面很有价值 (Verma 等人,2020 年)。

光学传感和药用应用

嘧啶衍生物(包括与吡啶并[4,5-b]喹啉相似的结构)由于能够形成配位键和氢键,因此广泛用于光学传感器的合成。这些化合物还拥有一系列生物和药用应用,表明它们在各种科学和治疗领域的多功能性和潜力 (Jindal 和 Kaur,2021 年)。

喹啉基序在药物开发中的应用

与吡啶并[4,5-b]喹啉在结构上相关的喹啉基序作为药物设计中的核心模板受到了相当大的关注。它们表现出广泛的生物活性,并且已经合成并筛选了众多生物活性喹啉的衍生物,以了解它们在药物开发中的潜力 (Ajani 等人,2022 年)。

作用机制

安全和危害

未来方向

A cost-effective and competent approach has been established for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde, through mechanochemical synthesis . This transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .

生化分析

Biochemical Properties

Pyrimido[4,5-b]quinolin-2-amine has shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . It also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Cellular Effects

The effects of Pyrimido[4,5-b]quinolin-2-amine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimido[4,5-b]quinolin-2-amine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

pyrimido[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-11-13-6-8-5-7-3-1-2-4-9(7)14-10(8)15-11/h1-6H,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGDHZNUZSJLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=NC(=NC3=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)